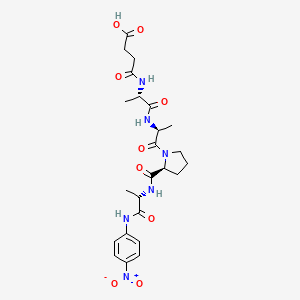

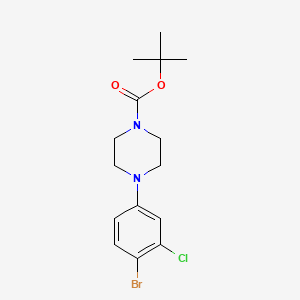

![molecular formula C13H17BrN2O4S B1406675 ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034154-22-6](/img/structure/B1406675.png)

ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Übersicht

Beschreibung

The closest compound I found is "3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate" . It’s important to note that this is not the exact compound you’re asking about, but it shares some structural similarities .

Synthesis Analysis

There is a study on the synthesis of a series of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives . These compounds were designed and synthesized as potential multifunctional agents for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis

The molecular weight of “3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate” is 348.44 . Again, this is not the exact compound you’re asking about, but it might give some insight into the molecular structure of similar compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

- Ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide demonstrates interesting chemical behaviors like allylic transposition in alkaline conditions, leading to various structural transformations. These transformations involve changes in double bond positions and are influenced by factors like pH, steric constraints, and π-π conjugation (Robert & Panouse, 1982).

Synthesis of Novel Compounds

- This compound has been used in the synthesis of novel compounds, such as a series of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which were synthesized using benzothiazole derivatives and ethyl bromocyanoacetate. These syntheses typically involve reflux in acetone for several hours (Nassiri & Milani, 2020).

Development of Pharmaceutical Agents

- In pharmaceutical research, ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide derivatives have been developed as fibrinogen receptor antagonists with potential use in antithrombotic treatments. These compounds show promise due to their inhibitory activity against human platelet aggregation and oral availability (Hayashi et al., 1998).

Applications in Organic Synthesis

- The compound has been utilized in the synthesis of various heterocyclic compounds, including imidazo[2,1-b]thiazoles and imidazo[2,1-b]benzothiazoles. These processes often involve reactions with ethyl 4-bromoacetoacetate and have led to the testing of anti-inflammatory properties (Abignente et al., 1976).

Exploration in Anticonvulsant Research

- Thiazole-bearing 4-thiazolidinones, which include derivatives of ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, have been explored as potential anticonvulsant agents. These studies focus on the synthesis and evaluation of their efficacy in seizure models (Mishchenko et al., 2020).

Antibacterial and Antifungal Studies

- Certain derivatives of ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide have been studied for their antibacterial and antifungal activities. This includes research into Schiff base ligands derived from this compound, which have shown some effectiveness against various bacterial and fungal species (Vinusha et al., 2015).

Wirkmechanismus

The 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives mentioned earlier were found to be selective AChE inhibitors with good multifunctional properties . They also showed inhibitory activities against MAO-A and MAO-B, and moderate self-induced Aβ1-42 aggregation inhibitory potency .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(2-imino-5,6-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S.BrH/c1-4-19-12(16)7-15-8-5-9(17-2)10(18-3)6-11(8)20-13(15)14;/h5-6,14H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUJBAPGOQFHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC(=C(C=C2SC1=N)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide](/img/structure/B1406593.png)

![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406596.png)

![1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine](/img/structure/B1406598.png)

![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)

![1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea](/img/structure/B1406603.png)

![(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid](/img/structure/B1406605.png)

![4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide](/img/structure/B1406613.png)

![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)